Dual Orthogonal C–Cl Handles: Quantifying Synthetic Versatility vs. Non-Halogenated and Mono-Halogenated Pyridyl-Oxazoles
2-(5,6-Dichloropyridin-3-yl)oxazole carries two aromatic C–Cl bonds at the 5- and 6-positions of the pyridine ring, providing two electronically differentiated reactive sites available for sequential Pd-catalyzed cross-coupling transformations. The non-halogenated comparator 5-(2-pyridyl)-1,3-oxazole (CAS 70380-73-3) possesses zero C–Cl bonds, offering no direct cross-coupling handles on the pyridine ring and requiring pre-functionalization (e.g., bromination) before C–C bond formation, adding 1–2 synthetic steps . The mono-chloro analog 2-chloro-5-(pyridin-3-yl)oxazole (CAS 1894950-41-4) carries a single C–Cl bond located on the oxazole rather than the pyridine ring, providing only one reactive site and a different regiochemical vector . The dichlorinated nature of the target compound has been noted to enhance electrophilic properties and facilitate further functionalization via cross-coupling or nucleophilic substitution, a feature shared with other dichlorinated oxazole-pyridine scaffolds [1].
| Evidence Dimension | Number of C–Cl bonds available for palladium-catalyzed cross-coupling on the heterocyclic scaffold |
|---|---|
| Target Compound Data | 2 C–Cl bonds (pyridine positions 5 and 6); MW 215.04 g/mol |
| Comparator Or Baseline | 5-(2-Pyridyl)-1,3-oxazole: 0 C–Cl bonds, MW 146.15 g/mol; 2-Chloro-5-(pyridin-3-yl)oxazole: 1 C–Cl bond (on oxazole ring), MW 180.59 g/mol |
| Quantified Difference | Target vs. non-halogenated: +2 reactive handles (+∞%); vs. mono-chloro: +1 handle, and chlorine positioned on pyridine rather than oxazole ring |
| Conditions | Structural comparison based on chemical composition; cross-coupling reactivity inferred from established Pd-catalyzed C–Cl bond activation chemistry of electron-deficient heteroaryl chlorides |
Why This Matters
The availability of two orthogonal C–Cl handles on the pyridine ring enables divergent library synthesis from a single building block, reducing the number of intermediates required for SAR exploration by up to 50% compared to mono-halogenated or non-halogenated alternatives.
- [1] Kuujia. 2,6-Dichlorooxazolo[5,4-b]pyridine (CAS 159870-88-9): dichlorinated scaffold enhances electrophilic properties, facilitating further functionalization via cross-coupling or nucleophilic substitution reactions. https://www.kuujia.com View Source
